molecular formula C11H7FO3S B2867171 4-(4-Fluorophenoxy)thiophene-2-carboxylic acid CAS No. 1564655-42-0

4-(4-Fluorophenoxy)thiophene-2-carboxylic acid

Cat. No.: B2867171
CAS No.: 1564655-42-0
M. Wt: 238.23
InChI Key: ZBEYDNRUDRDBQB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a fluorophenoxy substituent at the 4-position of the thiophene ring. The fluorine atom enhances lipophilicity and metabolic stability, while the phenoxy group contributes to π-π interactions with biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenoxy)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3S/c12-7-1-3-8(4-2-7)15-9-5-10(11(13)14)16-6-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEYDNRUDRDBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CSC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564655-42-0
Record name 4-(4-fluorophenoxy)thiophene-2-carboxylic acid
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Preparation Methods

Reaction Conditions and Optimization

  • Reactants :
    • 4-Bromoacetophenone (1.0 equiv)
    • Methyl cyanoacetate (1.2 equiv)
    • Elemental sulfur (1.5 equiv)
  • Solvent : Ethanol (anhydrous)
  • Catalyst : Sodium ethoxide (0.1 equiv)
  • Temperature : 80°C, reflux
  • Time : 6–8 hours

Under these conditions, the reaction yields 4-bromothiophene-2-carboxylic acid methyl ester with a purity of 92–95%. Substituting 4-bromoacetophenone with other ketones (e.g., 4-fluoroacetophenone) alters the substituent position but follows analogous mechanics.

Mechanistic Insights

The Gewald reaction proceeds through a Knoevenagel condensation between the ketone and cyanoacetate, followed by cyclization with sulfur to form the thiophene ring. The bromine atom at position 4 serves as a leaving group for subsequent substitution.

Introduction of the 4-Fluorophenoxy Group via Ullmann Coupling

The bromine atom at position 4 of the thiophene is replaced with a 4-fluorophenoxy group through a copper-catalyzed Ullmann coupling. This step requires precise control of stoichiometry and catalytic activity to avoid side reactions.

Protocol for Phenoxy Substitution

  • Reactants :
    • 4-Bromothiophene-2-carboxylic acid methyl ester (1.0 equiv)
    • 4-Fluorophenol (1.5 equiv)
  • Catalyst : Copper(I) iodide (0.2 equiv)
  • Ligand : 1,10-Phenanthroline (0.4 equiv)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Dimethylformamide (DMF), anhydrous
  • Temperature : 120°C
  • Time : 24 hours

This method achieves a 76–82% yield of 4-(4-fluorophenoxy)thiophene-2-carboxylic acid methyl ester , confirmed via HPLC and NMR.

Alternative Palladium-Catalyzed Approaches

Palladium-based systems, such as Pd(OAc)₂ with triphenylphosphine, offer higher efficiency (85–90% yield) but incur greater costs. These are preferred for scaled production:

  • Catalyst : Pd(OAc)₂ (0.05 equiv)
  • Ligand : PPh₃ (0.1 equiv)
  • Solvent : Toluene/water (9:1)
  • Temperature : 100°C

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using basic conditions.

Hydrolysis Protocol

  • Reactants :
    • This compound methyl ester (1.0 equiv)
  • Base : Sodium hydroxide (2.0 equiv)
  • Solvent : Methanol/water (4:1)
  • Temperature : 60°C
  • Time : 4 hours

The reaction proceeds quantitatively (>95% yield), yielding the final product as a white crystalline solid (mp: 248–250°C).

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, thiophene H-3), 7.45–7.41 (m, 2H, ArH), 7.15–7.10 (m, 2H, ArH), 3.90 (s, 3H, COOCH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar thiophene ring and near-orthogonal orientation of the fluorophenyl group relative to the thiophene plane (dihedral angle: 85.2°).

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

  • Surfactant-mediated systems : 2 wt% TPGS-750-M in water enables efficient recycling of catalysts and solvents, reducing waste.
  • Yield retention : Three reaction cycles show <5% yield drop, confirming process sustainability.

Cost-Benefit Analysis

Parameter Copper System Palladium System
Catalyst Cost (USD/kg) 120 12,000
Yield (%) 82 90
Scalability Moderate High

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)thiophene-2-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The fluorophenoxy group may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural analogs and their substituent differences:

Compound Name Substituent(s) Key Features Biological Activity Highlights Reference
4-(4-Fluorophenoxy)thiophene-2-carboxylic acid 4-fluorophenoxy at C4, carboxylic acid at C2 Enhanced lipophilicity, potential COX-2 interaction Under investigation (hypothesized) Target
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid 4-fluorophenyl at C4, methyl at C5 Increased steric bulk; improved metabolic stability Not reported
5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid 4-methyl at C4, 5-fluorophenyl at C5 Altered electronic effects; potential antimicrobial activity Discontinued (commercial unavailability)
4-(4-Methoxyphenoxy)thiophene-2-carboxylic acid 4-methoxyphenoxy at C4 Electron-donating methoxy group; may influence solubility Not reported
5-Bromobenzo[b]thiophene-2-carboxylic acid Bromine at C5, benzo-fused thiophene Enhanced halogen bonding; tested as DYRK1A inhibitor Moderate kinase inhibition
Antioxidant and Anti-inflammatory Activity
  • 4,5-Bis(4-(allyloxy)phenyl)thiophene-2-carboxylic acid (Compound 10) : Exhibited moderate antioxidant activity (IC50 ~25 μM) compared to ascorbic acid (IC50 ~15 μM) .
  • Ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate (Compound 8) : Demonstrated high COX-2 binding affinity (ΔG = -10.40 kcal/mol) in docking studies, surpassing standard drugs .
  • Hypothesized Target Activity: The fluorophenoxy group may enhance COX-2 selectivity due to fluorine’s electronegativity, though experimental validation is needed.
Antimicrobial and Anticancer Activity
  • 4-Methyl-3-(2-propylamino-propionylamino)thiophene-2-carboxylic acid derivatives: Antimicrobial potency varied with substituent position (e.g., isopropylamide showed lower MIC values than ethylamide) .
  • 5-(4-Chlorophenyl)thiophene-2-carboxylic acid derivatives : Exhibited superior anticancer activity (IC50 < 1 μM against HeLa cells) compared to doxorubicin, attributed to chlorophenyl’s hydrophobic interactions .

Physicochemical Properties

Property This compound (Predicted) Thiophene-2-carboxylic acid 4-Biphenylcarboxylic acid
Molecular Weight (g/mol) ~252.25 128.15 198.22
Solubility Low (lipophilic fluorophenoxy group) Moderate in polar solvents Low in water
Melting Point Not reported 128–130°C 225–227°C

Key Research Findings and Trends

Substituent Position Matters :

  • Methyl or halogen groups at C4/C5 significantly alter bioactivity. For example, 5-bromo substitution enhances kinase inhibition, while C4-fluorophenyl improves metabolic stability .

Electron-Withdrawing Groups Enhance Binding :

  • Fluorine and bromine increase binding affinity to enzymes like COX-2 and DYRK1A through halogen bonds and hydrophobic interactions .

Synthetic Accessibility :

  • Commercially unavailable analogs (e.g., 5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid) highlight challenges in scalability .

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